![molecular formula C16H21N3O2 B2749629 [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine CAS No. 85236-70-0](/img/structure/B2749629.png)

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Overview

Description

“[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” is a compound that contains a five-membered pyrrolidine ring . This compound is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of pyrrolidine compounds involves the construction of the ring from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

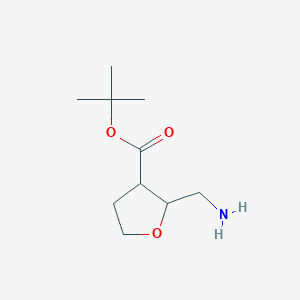

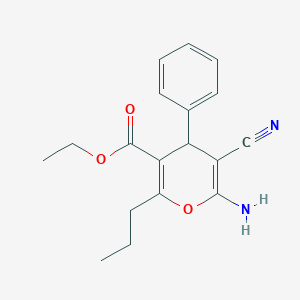

The molecular formula of “[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” is C16H21N3O2. The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by the sp3-hybridization, the stereochemistry of the molecule, and the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in this compound is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Comprehensive Analysis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine Applications

The compound [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is a multifaceted molecule that can be utilized in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Antiviral Research: Indole derivatives, which share structural similarities with [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, have shown significant promise in antiviral research. Compounds with indole nuclei have been reported to exhibit inhibitory activity against influenza A and other viruses . The potential of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine in this field could be explored for the development of new antiviral agents.

Anti-inflammatory Studies: The indole scaffold is known for its anti-inflammatory properties. By extension, [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by chronic inflammation .

Anticancer Activity: Indole derivatives are also recognized for their anticancer activities. The structural framework of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be conducive to binding with high affinity to multiple receptors, making it a candidate for cancer research and drug development .

Antimicrobial and Antitubercular Applications: This compound could be valuable in the fight against bacterial infections, including tuberculosis. Indole-based molecules have been studied for their effectiveness against Mycobacterium tuberculosis and could serve as a starting point for developing new antimicrobial agents .

Neuropharmacology: Given the pyrrolidine ring’s presence in [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine, it could be relevant in neuropharmacological applications. Pyrrolidine derivatives are known to influence the stereochemistry of molecules, which is crucial in the interaction with enantioselective proteins in the brain .

Enzyme Inhibition: Compounds containing pyrrolidine structures have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are implicated in various diseases. [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine could be explored for its potential as an enzyme inhibitor, offering therapeutic possibilities for conditions like glaucoma and epilepsy .

Anticonvulsant Properties: Derivatives of pyrrolidine have been synthesized and tested for anticonvulsant activity. The structural features of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine make it a potential candidate for the development of new anticonvulsant drugs .

Chemical Biology and Drug Design: The versatility of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine allows for its use in chemical biology to study biological processes and in drug design as a scaffold for creating novel therapeutics. Its ability to be modified and interact with various biological targets makes it a valuable tool in medicinal chemistry .

Future Directions

The future directions for the research on “[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name |

[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYXZZIRFDZAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)

![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)

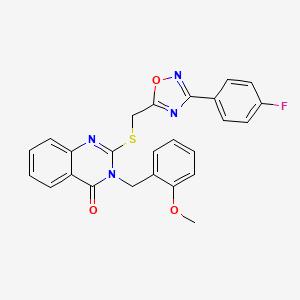

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2749567.png)